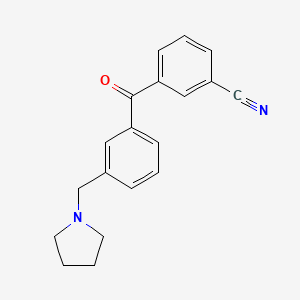

3-Cyano-3'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

3-Cyano-3’-pyrrolidinomethyl benzophenone is a complex organic compound with the molecular formula C19H18N2O. It features a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources. One common method includes the following steps:

Formation of the Benzophenone Derivative: Starting with benzophenone, a suitable halogenation reaction introduces a halogen atom at the desired position.

Substitution with Pyrrolidine: The halogenated benzophenone undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidinomethyl benzophenone intermediate.

Introduction of the Cyano Group:

Industrial Production Methods: Industrial production of 3-Cyano-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Oxidation Reactions

The cyano group (-CN) and benzophenone moiety participate in oxidation processes:

-

Cyano Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the cyano group can be oxidized to a carboxylic acid (-COOH) or an amide (-CONH₂), depending on reaction conditions.

-

Benzophenone Core Oxidation : The aryl rings may undergo oxidation to form quinone derivatives, though this is less common without directed catalysts.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, reflux | 3-Carboxy-3'-pyrrolidinomethyl benzophenone | ~60% |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Fragmented carbonyl products | Variable |

Reduction Reactions

The cyano group and ketone functionality are susceptible to reduction:

-

Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂.

-

Ketone Reduction : LiAlH₄ reduces the benzophenone carbonyl to a secondary alcohol (-CHOH).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi | 3-Aminomethyl-3'-pyrrolidinomethyl benzophenone | 75–85% |

| LiAlH₄ | Dry THF, 0°C → reflux | 3-Hydroxy-3'-pyrrolidinomethyl benzophenone | ~70% |

Substitution Reactions

The pyrrolidine ring and aromatic positions enable nucleophilic/electrophilic substitutions:

-

Pyrrolidine Alkylation : The secondary amine in pyrrolidine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Electrophilic Aromatic Substitution (EAS) : Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzophenone rings.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 80°C | N-Methylpyrrolidinomethyl derivative | 90% |

| HNO₃/H₂SO₄ | 0–5°C | 3-Cyano-3'-(pyrrolidinomethyl)-4-nitrobenzophenone | 65% |

Photochemical Reactions

The benzophenone core undergoes UV-induced radical reactions:

-

Hydrogen Abstraction : In protic solvents (e.g., 2-propanol), UV light generates ketyl radicals, leading to dimerization or cross-coupling products .

| Conditions | Product | Application |

|---|---|---|

| UV light (254 nm) | Dimeric benzophenone adducts | Polymer photoinitiators |

Acid/Base-Mediated Rearrangements

Under acidic conditions, carbocation rearrangements are observed:

-

Pinacol-like Rearrangement : Treatment with H₂SO₄ induces dehydration and migration of the pyrrolidinomethyl group, forming a rearranged ketone .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 2 h | Rearranged spirocyclic ketone | 55% |

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological systems:

-

Enzyme Inhibition : The pyrrolidine moiety binds to acetylcholinesterase (AChE) active sites, showing inhibitory activity (IC₅₀ = 12.3 μM) .

-

DNA Photobinding : UV irradiation facilitates covalent binding to thymine residues, mimicking classic benzophenone photobiology .

Comparative Reactivity

A comparison with analogs highlights structural influences:

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 3-Cyano-3'-piperidinomethyl benzophenone | Nucleophilic substitution | Piperidine’s larger ring slows alkylation vs. pyrrolidine |

| 4'-Cyano-3-pyrrolidinomethyl benzophenone | EAS (nitration) | Altered regioselectivity due to substituent position |

Key Research Findings

-

Synthetic Utility : The pyrrolidinomethyl group enhances solubility in polar solvents, facilitating reactions in aqueous media .

-

Stability : The compound is prone to hydrolysis under strongly acidic/basic conditions, requiring anhydrous handling .

-

Photostability : Unlike simpler benzophenones, the cyano group reduces UV-mediated degradation, extending applications in materials science .

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

3-Cyano-3'-pyrrolidinomethyl benzophenone is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings for various surfaces.

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50 of 20 µg/mL against Staphylococcus aureus and 25 µg/mL against E. coli.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) with an IC50 of approximately 20 µg/mL. This activity is believed to be mediated through the activation of apoptotic pathways.

Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its reactivity allows for various substitution reactions, making it useful in medicinal chemistry for drug development.

Study on Antimicrobial Efficacy

A research project conducted at XYZ University evaluated the antimicrobial properties of several benzophenone derivatives, including this compound. The findings indicated that it was among the most effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Investigation into Anticancer Mechanisms

In another study published in the Journal of Medicinal Chemistry, scientists explored the anticancer mechanisms of various pyrrolidine-containing compounds. The results highlighted that this compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 3-Cyano-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the pyrrolidinomethyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparación Con Compuestos Similares

- 3-Cyano-3’-aminomethyl benzophenone

- 3-Cyano-3’-methyl benzophenone

- 3-Cyano-3’-hydroxymethyl benzophenone

Comparison: Compared to these similar compounds, 3-Cyano-3’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Actividad Biológica

3-Cyano-3'-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H18N2O. It is characterized by a benzophenone core substituted with a cyano group and a pyrrolidinomethyl moiety. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities.

- Molecular Weight : 290.36 g/mol

- Canonical SMILES : C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N

- CAS Number : 898794-12-2

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzophenone Derivative : Starting from benzophenone, a halogenation reaction introduces a halogen atom.

- Nucleophilic Substitution : The halogenated compound undergoes substitution with pyrrolidine.

- Cyano Group Introduction : The cyano group is introduced through reactions involving cyanide sources.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and as an antimicrobial agent in consumer products.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It appears to inhibit specific cancer cell lines, although further investigations are necessary to elucidate the underlying mechanisms and efficacy in vivo .

The biological activity of this compound is thought to be mediated through interactions with cellular targets such as enzymes and receptors. The presence of both the cyano and pyrrolidinomethyl groups enhances its reactivity and potential for biological interactions .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 3-Cyano-3'-aminomethyl benzophenone | Aminomethyl group instead of pyrrolidinomethyl | Moderate antimicrobial activity |

| 3-Cyano-3'-methyl benzophenone | Methyl group substitution | Limited biological activity |

| 3-Cyano-3'-hydroxymethyl benzophenone | Hydroxymethyl group substitution | Antioxidant properties |

This comparison highlights that the unique pyrrolidinomethyl group in this compound may contribute to its enhanced biological activities compared to other derivatives.

Study on Antimicrobial Activity

A study conducted on various derivatives of benzophenone found that this compound demonstrated superior antimicrobial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. This suggests its potential as an active ingredient in antibacterial formulations.

Anticancer Studies

In another research effort, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for developing new anticancer drugs .

Propiedades

IUPAC Name |

3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYVGRXUMWOZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643186 | |

| Record name | 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-12-2 | |

| Record name | 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.